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Compound of Interest

Compound Name: 10-Phenyldecanoic acid

Cat. No.: B102678 Get Quote

Introduction
10-Phenyldecanoic acid is a ω-phenyl fatty acid, a molecule class that serves as a crucial

intermediate in various synthetic pathways and possesses inherent biological activities. It is

notably used in the preparation of compounds with potential leishmanicidal and anticancer

properties, making its unambiguous structural verification paramount for researchers in

medicinal chemistry and drug development.[1] Nuclear Magnetic Resonance (NMR)

spectroscopy is the gold-standard, non-destructive technique for the structural elucidation of

organic molecules. This application note provides a comprehensive, field-proven protocol for

the acquisition and interpretation of ¹H and ¹³C NMR spectra for 10-phenyldecanoic acid,

ensuring high-quality, reproducible results for identity confirmation and purity assessment.

Physicochemical Properties & Structural Overview
A foundational understanding of the analyte's properties is critical for designing an effective

NMR experiment. 10-Phenyldecanoic acid is a bifunctional molecule featuring a nonpolar

phenyl group and a long aliphatic chain, contrasted by a polar carboxylic acid head.

Molecular Structure: C₁₆H₂₄O₂

IUPAC Name: 10-phenyldecanoic acid[2]

Molecular Weight: 248.36 g/mol [2]
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Physical Form: Solid at room temperature.

Solubility: Poorly soluble in water, but soluble in many organic solvents like chloroform,

DMSO, and ethanol.[3][4]

The molecule's structure can be divided into three distinct regions for NMR analysis: the

terminal phenyl group, the long methylene (-CH₂-) chain, and the carboxylic acid terminus.

Table 1: Physicochemical Properties of 10-
Phenyldecanoic Acid

Property Value Source

CAS Number 18017-73-7 PubChem[2]

Molecular Formula C₁₆H₂₄O₂ PubChem[2]

Molecular Weight 248.36 g/mol PubChem[2]

Boiling Point ~351 °C (estimated) ChemicalBook[1]

Physical State Solid Sigma-Aldrich

Experimental Protocol: High-Resolution NMR
Analysis
This section details the step-by-step methodology for preparing a sample of 10-
phenyldecanoic acid and acquiring high-quality 1D and 2D NMR data.

Materials and Equipment
Analyte: 10-Phenyldecanoic acid (≥95% purity)

NMR Solvent: Chloroform-d (CDCl₃, 99.8 atom % D) containing 0.03% (v/v)

Tetramethylsilane (TMS) as an internal standard.

Alternative Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if observation of the

carboxylic acid proton is critical.
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Equipment:

NMR Spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Analytical balance

Pipettes and standard laboratory glassware

Workflow for NMR Sample Preparation and Analysis
The following diagram outlines the logical flow from sample preparation to final data

interpretation.
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Sample Preparation

Data Acquisition

Data Analysis
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Correlate with
2D NMR Data

Final Structure
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Caption: Experimental workflow for NMR analysis.
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Step-by-Step Sample Preparation Protocol
Weighing: Accurately weigh 10-15 mg of 10-phenyldecanoic acid directly into a clean, dry

vial.

Causality: This concentration ensures a good signal-to-noise ratio (S/N) in a reasonable

number of scans without causing issues with solubility or line broadening.

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS to

the vial. Agitate gently until the solid is fully dissolved.

Causality: CDCl₃ is an excellent solvent for the nonpolar portions of the molecule and

provides sharp signals for the aliphatic and aromatic regions.[3] TMS is the universally

accepted internal reference (δ = 0.00 ppm).

Transfer: Carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is

sufficient to be within the detection coil of the NMR probe (typically ~4-5 cm).

NMR Data Acquisition Parameters
The following parameters are recommended for a 400 MHz spectrometer. These should be

adjusted accordingly for instruments of different field strengths.

Table 2: Recommended NMR Acquisition Parameters
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Experiment Parameter
Recommended
Value

Rationale

¹H (Proton) Pulse Program zg30

Standard 30° pulse for

quantitative

measurements.

Spectral Width 16 ppm (-2 to 14 ppm)

Covers the full range

from aliphatic to

carboxylic acid

protons.

Number of Scans 8-16

Provides excellent

S/N for a ~15 mg

sample.

Relaxation Delay (d1) 5 seconds

Allows for full

relaxation of protons,

crucial for accurate

integration.

¹³C (Carbon) Pulse Program zgpg30

Proton-decoupled

experiment for simple

singlet peaks.

Spectral Width
240 ppm (-10 to 230

ppm)

Encompasses the

expected range for

carbonyl, aromatic,

and aliphatic carbons.

Number of Scans 1024-2048

Required due to the

low natural

abundance of ¹³C.

Relaxation Delay (d1) 2 seconds
Standard delay for

qualitative ¹³C spectra.

2D COSY Pulse Program cosygpqf

Standard experiment

to show ¹H-¹H spin-

spin couplings.
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2D HSQC Pulse Program hsqcedetgpsisp2.3

Correlates protons

directly to their

attached carbons.

Data Analysis and Interpretation
The combination of ¹H, ¹³C, and 2D NMR data allows for the complete and unambiguous

assignment of all signals corresponding to the structure of 10-phenyldecanoic acid.

Logical Flow for Spectral Assignment

1H Spectrum:
Identify key regions

(Aromatic, Aliphatic, Acid)

Integrate 1H signals
to get proton counts

Analyze splitting patterns
(t, m, s)

HSQC:
Connect 1H to

directly-attached 13C

COSY:
Connect adjacent
proton systems

13C Spectrum:
Identify carbon types
(C=O, Ar-C, Alkyl-C) Final Assignment:

Confirm structure
and connectivity

Click to download full resolution via product page

Caption: Logic diagram for NMR signal assignment.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum provides information on the chemical environment, number, and

connectivity of protons.

δ ~11.5 ppm (s, 1H, broad): This signal corresponds to the carboxylic acid proton (-COOH).

Its chemical shift is highly variable and depends on concentration and trace water content. It
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often appears as a broad singlet due to chemical exchange.

δ 7.29 ppm (t, 2H): Aromatic protons meta to the alkyl chain.

δ 7.18 ppm (d, 3H): Overlapping signals from the aromatic protons ortho and para to the

alkyl chain.

δ 2.61 ppm (t, 2H): Benzylic protons (-CH₂-Ph), deshielded by the adjacent phenyl ring. The

triplet arises from coupling to the neighboring methylene group.

δ 2.35 ppm (t, 2H): Protons alpha to the carbonyl group (-CH₂-COOH), deshielded by the

electron-withdrawing effect of the carbonyl.

δ 1.68 - 1.55 ppm (m, 4H): Methylene protons at the β-position to the carbonyl (-CH₂-

CH₂COOH) and the benzylic position (-CH₂-CH₂Ph).

δ ~1.30 ppm (m, 8H): A large, complex multiplet representing the remaining four methylene

groups in the middle of the aliphatic chain.

Table 3: Predicted ¹H NMR Chemical Shift Assignments
Position Label

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

1 ~11.5 s (broad) 1H -COOH

2 2.35 t 2H -CH₂-COOH

3 1.63 m 2H -CH₂-CH₂COOH

4-7 ~1.30 m 8H -(CH₂)₄-

8 1.63 m 2H -CH₂-CH₂Ph

9 2.61 t 2H -CH₂-Ph

11, 15 7.18 d 2H Ar-H (ortho)

12, 14 7.29 t 2H Ar-H (meta)

13 7.18 t 1H Ar-H (para)

TMS 0.00 s - Internal Standard
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Expected ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C spectrum shows a single peak for each unique carbon environment.

δ ~180 ppm: Carboxylic acid carbonyl carbon (-COOH).

δ ~143 ppm: Aromatic quaternary carbon attached to the alkyl chain (ipso-C).

δ ~128.5 ppm: Aromatic meta-CH carbons.

δ ~128.3 ppm: Aromatic ortho-CH carbons.

δ ~125.6 ppm: Aromatic para-CH carbon.

δ ~36.0 ppm: Benzylic carbon (-CH₂-Ph).

δ ~34.1 ppm: Carbon alpha to the carbonyl (-CH₂-COOH).

δ ~31.5 - 24.7 ppm: A series of signals for the seven other methylene carbons in the aliphatic

chain.

Confirmation with 2D NMR
COSY (Correlation Spectroscopy): A COSY spectrum will show cross-peaks between

protons that are coupled to each other (typically on adjacent carbons). This is invaluable for

tracing the connectivity of the entire aliphatic chain, from the benzylic protons at δ 2.61 ppm

all the way to the α-carbonyl protons at δ 2.35 ppm.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each

proton signal with the signal of the carbon to which it is directly attached. This allows for the

definitive assignment of each ¹³C signal in the aliphatic and aromatic regions by linking it to

its already-assigned proton. For example, the proton signal at δ 2.61 ppm will show a

correlation to the carbon signal at δ ~36.0 ppm, confirming its identity as the benzylic group.

Conclusion
This application note provides a robust and reliable protocol for the complete structural

characterization of 10-phenyldecanoic acid using ¹H, ¹³C, and 2D NMR spectroscopy. By
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following the detailed steps for sample preparation, data acquisition, and interpretation,

researchers can confidently verify the identity and purity of this important synthetic

intermediate. The provided spectral predictions and analysis workflow serve as a benchmark

for quality control and characterization in academic and industrial settings.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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